
4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of greener synthesis methods to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-methylindole: Another indole derivative with similar structural features.
4,6-Dichloro-1-methylindole: Shares the dichloro substitution pattern but lacks the methoxy group.
6-Methoxy-1-methylindole-2-carboxylic Acid: Similar but without the dichloro substitution.
Uniqueness
4,5-Dichloro-6-methoxy-1-methylindole-2-carboxylic Acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various biological applications .
Propiedades
Fórmula molecular |
C11H9Cl2NO3 |
|---|---|
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
4,5-dichloro-6-methoxy-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C11H9Cl2NO3/c1-14-6-4-8(17-2)10(13)9(12)5(6)3-7(14)11(15)16/h3-4H,1-2H3,(H,15,16) |
Clave InChI |
FGSYITZVUGTUGA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=C(C(=C2C=C1C(=O)O)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


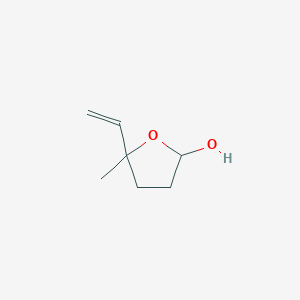

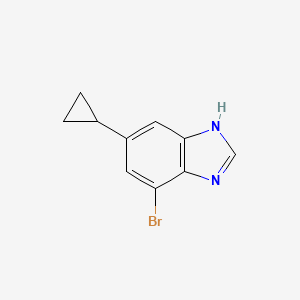
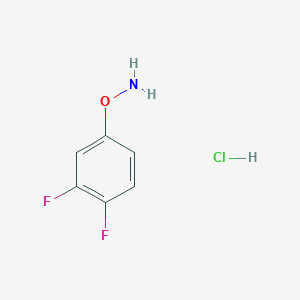
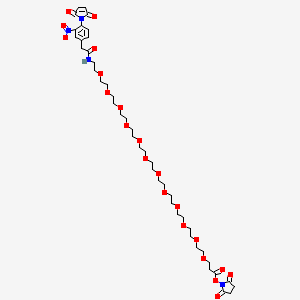
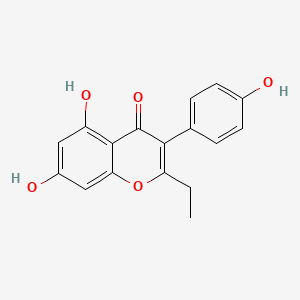
![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)


![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)




